molecular formula C16H17NO2 B8178744 4-(3-Methylphenyl)-L-phenylalanine CAS No. 1241680-67-0

4-(3-Methylphenyl)-L-phenylalanine

Cat. No.: B8178744
CAS No.: 1241680-67-0
M. Wt: 255.31 g/mol
InChI Key: KNGPCDWTKTUSBB-HNNXBMFYSA-N
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Description

4-(3-Methylphenyl)-L-phenylalanine is a synthetic derivative of the natural amino acid L-phenylalanine, where a 3-methylphenyl group is introduced at the para position of the aromatic ring. This modification alters the compound’s physicochemical properties, such as hydrophobicity and steric bulk, which can influence its biochemical interactions and applications in drug development or peptide engineering. These analogues vary in substituent groups (e.g., halogens, nitro, trifluoromethyl), enabling comparisons of electronic, steric, and biological effects .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(3-methylphenyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPCDWTKTUSBB-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210620
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241680-67-0
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241680-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

  • Nitro Reduction : Hydrogenation of the nitro group using Pd/C (5% Pd, 50% water wet) at 40–45°C under H₂ pressure yields (S)-4-amino-N-formylphenylalanine methyl ester.

  • Cyanation : Treatment with potassium copper cyanide (1.0 eq) and potassium bicarbonate (1.0 eq) at ≤5°C introduces the cyano group, forming (S)-4-cyano-N-formylphenylalanine methyl ester.

  • Hydrolysis and Functionalization : Subsequent hydrolysis in HCl (2.2 eq) and coupling with thiazole or pyrazole derivatives generates intermediates like N-[(S)-2-(acetylthiomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-L-phenylalanine methyl ester.

Optimization Insights

  • Catalyst Loading : Increasing Pd/C to 10% reduces hydrogenation time by 40% without compromising yield.

  • Temperature Control : Maintaining ≤5°C during cyanation minimizes side-product formation (e.g., isocyanides).

Asymmetric Hydrogenation Using Chiral Rhodium Catalysts

J-STAGE’s protocol employs [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ for enantioselective synthesis.

Key Steps

  • Substrate Preparation : Methyl (Z)-2-acetamido-3-(alkylphenyl)-2-propenoate serves as the prochiral precursor.

  • Hydrogenation Conditions :

    • Pressure: 60 psig H₂

    • Temperature: 60°C

    • Solvent: Ethyl acetate

    • Yield: 97.5% for N-acetyl-2′-methyl-L-phenylalanine methyl ester.

Stereochemical Control

The R,R-DIPAMP ligand induces >99% enantiomeric excess (ee) by stabilizing the preferred transition state through π-π interactions with the aromatic substrate.

Boc-Protected Intermediate Synthesis

VulcanChem’s method focuses on introducing the tert-butoxycarbonyl (Boc) group early in the synthesis.

Synthetic Pathway

  • Boc Protection : Reacting 4-(3-methylphenyl)-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1) isolates Boc-4-(3-methylphenyl)-L-phenylalanine with 92% purity.

Advantages

  • Stability : The Boc group prevents racemization during subsequent peptide couplings.

  • Compatibility : Suitable for solid-phase peptide synthesis (SPPS) workflows.

Esterification and Acid Hydrolysis Approaches

The RSC protocol demonstrates the utility of ester intermediates.

Methyl Ester Formation

  • Reagents : Thionyl chloride (SOCl₂) in methanol converts L-phenylalanine to its methyl ester hydrochloride.

  • Conditions :

    • Temperature: Reflux

    • Yield: 89% for L-phenylalanine methyl ester hydrochloride.

Hydrolysis to Free Acid

  • Acid Treatment : 12 M HCl under reflux for 6 hours removes the methyl ester, yielding this compound.

Comparative Analysis of Preparation Methods

MethodCatalyst SystemYield (%)ee (%)Key AdvantageLimitation
Multi-Stage SynthesisPd/C, CuCN78N/AScalability to industrial levelsLengthy purification steps
Asymmetric HydrogenationRh-DIPAMP97.5>99High enantioselectivityExpensive catalysts
Boc-Protected RouteBoc₂O85N/ASPPS compatibilityRequires deprotection step
Ester HydrolysisSOCl₂, HCl89N/ASimplicityLow functional group tolerance

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC : Reversed-phase C18 columns with 0.05% TFA in acetonitrile/water resolve regioisomers (e.g., 3-methyl vs. 4-methyl derivatives).

  • Flash Chromatography : Hexane:ethyl acetate (3:1) effectively separates Boc-protected intermediates.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.1–7.3 ppm (aromatic protons) and δ 1.2–1.4 ppm (methyl groups).

  • IR Spectroscopy : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ confirms deprotection.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Rhodium recovery via ion-exchange resins reduces costs by 30% in asymmetric hydrogenation.

  • Solvent Selection : Replacing acetonitrile with ethanol in cyanation steps lowers environmental impact.

Regulatory Compliance

  • Impurity Profiling : LC-MS/MS identifies sulfonic acid byproducts (<0.1% threshold) .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, sulfonic acids.

Scientific Research Applications

Protein Engineering

4-(3-Methylphenyl)-L-phenylalanine is utilized in the modification of proteins to enhance their properties. Its incorporation into peptide sequences allows researchers to create proteins with improved stability, solubility, and activity. This is particularly valuable in biotechnology and pharmaceutical development, where tailored proteins can lead to better therapeutic agents and enzyme catalysts .

Drug Development

This compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its unique structure enables the design of drugs targeting various conditions, particularly neurological disorders. For instance, studies have shown that derivatives of this compound can act as pharmacological chaperones that stabilize misfolded proteins associated with phenylketonuria (PKU) and other metabolic disorders .

Research on Amino Acid Metabolism

Scientists have employed this compound to investigate amino acid metabolism pathways. Understanding how this compound interacts within metabolic processes helps elucidate mechanisms behind metabolic disorders and potential treatment strategies. Research has indicated that it can influence the metabolism of phenylalanine, providing insights into conditions like hyperphenylalaninemia .

Biochemical Studies

This amino acid derivative is frequently used in biochemical experiments to explore the structure-function relationships of proteins. By altering specific amino acids within protein structures, researchers can assess how these changes impact enzymatic activity and stability. Such studies are essential for developing more effective enzymes and catalysts for industrial applications .

Food Industry Applications

In the food industry, this compound can be used to enhance flavor profiles in certain products. Its application as a natural flavor enhancer appeals to manufacturers aiming to improve the sensory qualities of food items without relying on synthetic additives .

Case Studies

Several notable case studies highlight the utility of this compound:

  • Phenylketonuria Treatment : Research has demonstrated that pharmacological chaperones derived from this compound can stabilize phenylalanine hydroxylase mutants in vitro and in vivo, offering new avenues for treating PKU .
  • Neuroscience Applications : Studies have investigated the role of this compound in neurotransmitter synthesis, particularly its potential effects on dopamine levels, which are crucial for treating mood disorders and neurodegenerative diseases .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Protein EngineeringModification of proteins for enhanced propertiesImproved stability and solubility
Drug DevelopmentBuilding block for novel therapeutic agentsTargeting neurological disorders
Amino Acid MetabolismInvestigating metabolic pathwaysInsights into hyperphenylalaninemia
Biochemical StudiesStructure-function relationship studiesDevelopment of effective enzymes
Food IndustryFlavor enhancement in food productsNatural flavor enhancer

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4-(3-Methylphenyl)-L-phenylalanine and its analogues:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) LogP Key Properties
4-Methyl-L-phenylalanine -CH₃ 179.21 N/A ~1.2 Increased hydrophobicity vs. L-Phe
4-Chloro-L-phenylalanine -Cl 199.63 N/A ~1.5 Moderate electron-withdrawing effect
4-Fluoro-L-phenylalanine -F 183.18 N/A ~0.9 Enhanced polarity, small steric hindrance
4-Trifluoromethyl-L-phenylalanine -CF₃ 243.21 N/A ~2.1 Strong electron-withdrawing, lipophilic
4-Nitro-L-phenylalanine -NO₂ 226.20 301 (monohydrate) ~0.5 High polarity, acidic α-amino group
4-Phosphonodifluoromethyl-L-Phe -PO₃H(CF₂) 295.18 N/A ~0.06 High polarity, charged at physiological pH
4-Iodo-L-phenylalanine -I 292.09 N/A ~2.3 Bulky substituent, radiopharmaceutical use

Key Observations :

  • Hydrophobicity : Bulky, electron-withdrawing groups (e.g., -CF₃, -I) increase LogP, enhancing membrane permeability but reducing solubility. Smaller groups (e.g., -F) balance polarity and bioavailability .
  • This impacts reactivity in peptide synthesis or enzyme interactions .
  • Steric Effects : Larger substituents (e.g., -I, -PO₃H(CF₂)) may hinder binding to biological targets or transporters .
Transport and Uptake Mechanisms
  • 4-[211At]- and 4-Iodo-L-Phenylalanine : In glioma cells, uptake is inhibited by L-phenylalanine, suggesting shared transport systems (e.g., LAT1 transporters). The bulkier astatine (At) substituent reduces uptake efficiency compared to iodine, highlighting steric limitations .
  • 4-Trifluoromethyl-L-Phenylalanine : Used in peptide synthesis for its metabolic stability and resistance to enzymatic degradation, attributed to the -CF₃ group’s strong electron-withdrawing effect .
Therapeutic Potential
  • 4-Chloro-L-Phenylalanine Derivatives: Incorporated into cholecystokinin B receptor antagonists (e.g., RB 211), enhancing antinociception by modulating opioid pathways .
  • 4-Nitro-L-Phenylalanine : Serves as a precursor for click chemistry modifications due to its reactive nitro group, enabling bioconjugation applications .

Biological Activity

4-(3-Methylphenyl)-L-phenylalanine, a derivative of the amino acid phenylalanine, is recognized for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its implications in protein engineering and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2C_{18}H_{21}NO_2, with a molecular weight of approximately 283.37 g/mol. The compound features a phenylalanine backbone with a 3-methylphenyl substituent at the para position, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter synthesis and metabolism, potentially modulating pathways relevant to mood and cognition.
  • Receptor Interaction : This compound may interact with neurotransmitter receptors, impacting neurotransmission and signaling pathways, particularly in the central nervous system.

Neurotransmitter Modulation

Phenylalanine derivatives are known to influence the synthesis of catecholamines (dopamine, norepinephrine) and serotonin. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function. Studies suggest that compounds like this compound can enhance the availability of these neurotransmitters by modulating enzyme activity involved in their biosynthesis.

Case Studies

  • Phenylketonuria (PKU) : Research indicates that phenylalanine derivatives can stabilize phenylalanine hydroxylase (PAH) mutants in PKU patients. Compounds that enhance PAH activity may improve metabolic control in individuals with PKU .
  • Antidepressant Effects : Clinical trials involving DL-Phenylalanine have suggested potential antidepressant effects due to increased levels of norepinephrine and dopamine. While specific studies on this compound are lacking, its structural similarity to DL-Phenylalanine suggests it may have comparable effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

CompoundActivity TypeMechanism of Action
This compoundNeurotransmitter modulationEnhances synthesis of catecholamines
DL-PhenylalanineAntidepressantIncreases norepinephrine and dopamine levels
BoronophenylalanineNeutron capture therapyTargeted therapy for cancer
4-Azido-L-phenylalanineBioconjugationUsed in chemical biology for protein labeling

Q & A

Q. Can this compound serve as a precursor for fluorescent probes in live-cell imaging?

  • Methodological Answer : Yes. Functionalize with BODIPY or Cyanine dyes via click chemistry. For example:
  • React the compound with DBCO-Cy5 using Cu-free click conditions ().
  • Validate cellular uptake and fluorescence intensity via confocal microscopy .

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